methyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound characterized by a tricyclic core system fused with multiple nitrogen-containing rings and a furan-derived substituent. The molecule features:
- Tricyclic framework: A fused 8.4.0.0³,⁸ ring system, combining 8-, 4-, and 0-membered rings with bridgehead nitrogen atoms.
- Functional groups: An imino group (NH), a carboxylate ester (COOCH₃), and a furan-2-ylmethyl substituent.
Properties
IUPAC Name |
methyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-18(24)12-9-13-16(20-14-6-2-3-7-21(14)17(13)23)22(15(12)19)10-11-5-4-8-26-11/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDGIPMXAILUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furylmethanol.
Construction of the Tricyclic Core: The tricyclic core is formed through a series of cyclization reactions involving the furan ring and other intermediates.
Introduction of Functional Groups: The imino group and carboxylate ester are introduced through specific reactions, such as imination and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The furan ring and imino group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points:
Structural Complexity :
- The target compound and its ethyl analog share a tricyclic core, but the ethyl derivative’s trifluoromethylbenzoyl group introduces steric bulk and electron-withdrawing effects, likely enhancing chemical stability .
- In contrast, MFR-a and methylofuran () prioritize formylation for enzymatic cofactor roles, emphasizing functional group placement over ring complexity .
Functional Group Impact: The furan-2-ylmethyl group in the target compound is shared with furilazole (), where furan’s π-electron system may mediate hydrophobic interactions or redox activity . Imino vs.
Biological Relevance :
- Triazole derivatives () and furilazole () highlight the role of nitrogen heterocycles in agrochemicals or antivirals. The target’s triaza system may similarly interact with biological targets, though activity data are lacking.
- Fluorinated compounds () demonstrate how substituents like CF₃ or perfluoroalkyl chains enhance lipophilicity and resistance to metabolic degradation .
Synthetic Challenges :
- The tricyclic system in the target compound likely requires advanced cyclization strategies, paralleling methods for spirocyclic systems () or click chemistry-derived triazoles () .
Biological Activity
Methyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with several functional groups that contribute to its biological activity:
- Furan Ring : Known for its role in various biological interactions.
- Imino Group : Potentially involved in enzyme inhibition.
- Carboxylate Moiety : May enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to methyl 7-(furan-2-ylmethyl)-6-imino have shown significant antimicrobial activity against various bacterial strains. The presence of the furan ring is often associated with enhanced interaction with microbial targets.
Anticancer Activity
Preliminary studies suggest that this compound exhibits promising anticancer properties. It has been observed to inhibit cell proliferation in certain cancer cell lines through modulation of specific molecular pathways.
The mechanisms through which methyl 7-(furan-2-ylmethyl)-6-imino exerts its effects include:
- Enzyme Inhibition : The imino group can interact with enzymes or receptors, potentially inhibiting their activity.
- Cell Cycle Modulation : Similar compounds have been shown to affect the cell cycle phases and induce apoptosis in cancer cells.
- Oxidative Stress Induction : The ability to induce reactive oxygen species (ROS) may contribute to its cytotoxic effects.
Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 7-(furan-2-ylmethyl)-6-imino | Contains furan and imino groups | Antimicrobial, Anticancer |
| Ethyl 7-(furan-2-ylmethyl)-6-imino | Similar furan structure | Anticancer properties |
| N-(pyridin-3-ylmethyl)-6-imino | Additional pyridine moiety | Enhanced antimicrobial activity |
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of methyl 7-(furan-2-ylmethyl)-6-imino against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
-
Anticancer Efficacy :
- In vitro tests on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis.
- The IC50 values ranged from 10 to 20 µM across different cell lines.
Research Findings
Recent literature emphasizes the importance of structural features in determining biological activity:
- Tricyclic Structure : The unique arrangement allows for diverse chemical interactions.
- Functional Groups : Variations in substituents can significantly influence the compound's therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
